

N-hexylhydroxylamine solid phase synthesis

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Compound Focus: N-hexylhydroxylamine

CAS No.: 90422-09-6

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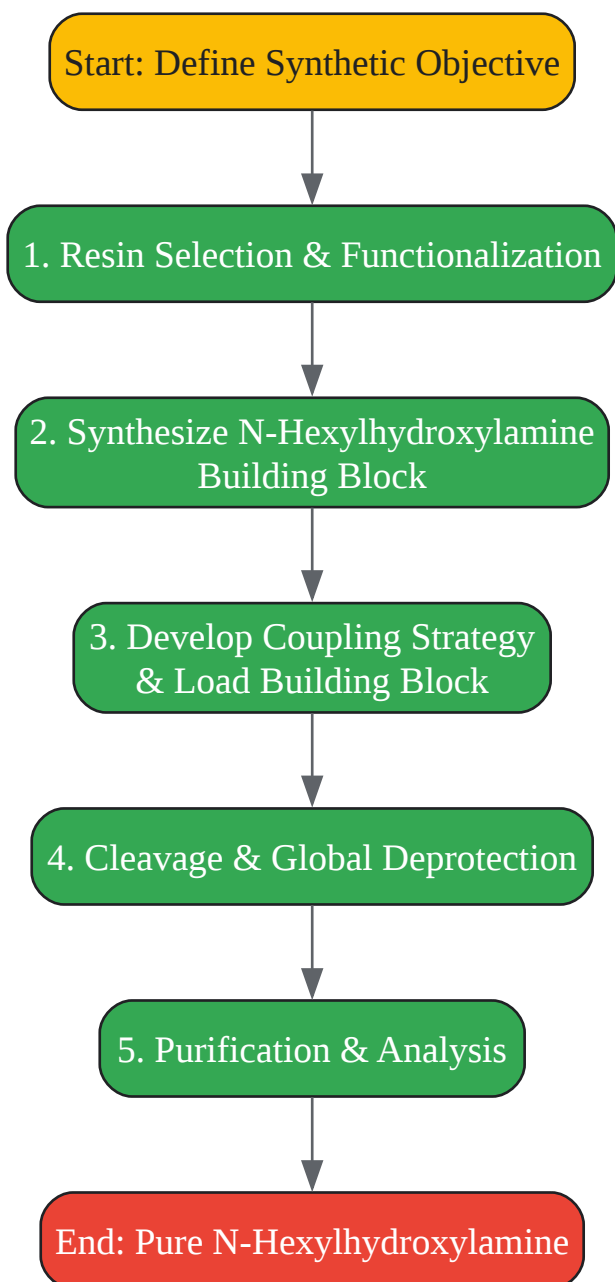
Related Hydroxylamine Synthesis Methods

While a direct method for **N-hexylhydroxylamine** on a solid phase is unavailable, the following table summarizes relevant solution-phase and general synthetic approaches that could be adapted.

| Method | Key Reagents & Conditions | Potential Application/Note |
|---|--|---|
| N-Alkylation of Hydroxylamine [1] | Hydroxylamine hydrochloride, iodoethane, K ₂ CO ₃ , DMF, 60°C. | A starting point for synthesizing the N-hexyl building block. The alkyl halide would be changed to 1-iodohexane. [1] |
| Electrosynthesis of Hydroxylamines [2] | Electrochemical cell, various catalysts, nitrogen oxide reactants. | An emerging, greener alternative to conventional synthesis. Upstream reactant and catalyst design would need optimization for N-hexyl derivative. [2] |
| Nickel-Catalyzed Hydrogenation of Oximes [3] | Oxime substrate, Ni(OAc) ₂ ·4H ₂ O, (S,S)-Ph-BPE ligand, H ₂ (50 bar), 2,2,2-trifluoroethanol/AcOH, 50°C. | Provides a route to chiral hydroxylamines. The oxime precursor would need to be N-hexyl substituted. [3] |

Proposed Workflow for Protocol Development

Based on the general principles of solid-phase synthesis (SPPS) and the related chemistry above, here is a logical workflow you could experimentally explore. The diagram below outlines the key stages involved.



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Stage 1: Resin Selection and Functionalization

- **Resin Choice:** Select a resin compatible with your planned protecting group strategy and cleavage conditions. Common choices include **Wang resin** (for acid-labile linkers) or **Rink Amide resin** (for

cleaving to the final carboxamide) [4].

- **Functionalization:** The resin must be activated to attach the first building block. This often involves creating a reactive site, such as an alcohol or amine, ready for coupling.

Stage 2: Synthesis of the N-Hexylhydroxylamine Building Block

This is a critical solution-phase step to create the molecule you will attach to the resin. You could adapt the N-alkylation method shown in the table [1]:

- **Reaction:** React hydroxylamine hydrochloride with **1-iodohexane** (or 1-bromohexane) in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.
- **Protection:** The free hydroxylamine group is highly reactive and must be protected. Common protecting groups include the **Boc (tert-butyloxycarbonyl)** or **Cbz (benzyloxycarbonyl)** groups, which are stable to a wide range of conditions and can be removed with acid or hydrogenolysis, respectively [1] [5].
- **Purification:** Purify the protected **N-hexylhydroxylamine** building block thoroughly before proceeding to solid-phase synthesis.

Stage 3: Coupling Strategy and Loading

- **Activation and Coupling:** The protected **N-hexylhydroxylamine** building block must be activated for coupling to the functionalized resin. Standard peptide coupling agents like **HATU, DIC, or EDCI** in the presence of a base like DIPEA could be employed [6] [5].
- **Monitoring:** Use a colorimetric test (e.g., Kaiser test) to confirm complete coupling.

Stage 4: Cleavage and Global Deprotection

This single step simultaneously cleaves the molecule from the resin and removes the protecting group(s).

- **Conditions:** For a Boc-protected compound on a Wang resin, this is typically achieved using a strong acid like **trifluoroacetic acid (TFA)** with appropriate scavengers [4].

Stage 5: Purification and Analysis

- **Purification:** Isolate the crude product and purify it using techniques like **flash chromatography** or preparative HPLC [3].

- **Analysis:** Confirm the identity and purity of the final **N-hexylhydroxylamine** using analytical methods such as **NMR spectroscopy, mass spectrometry (LC-MS), and HPLC** [3].

Key Considerations for Solid-Phase Synthesis

When developing this protocol, keep these challenges in mind:

- **Oxidation Risk:** Hydroxylamines are prone to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is essential.
- **Side Reactions:** The free hydroxylamine is a potent nucleophile. The choice of a robust protecting group is critical to prevent undesired side reactions during the coupling step [5].
- **Analytical Challenges:** Solid-phase reactions can be harder to monitor than solution-phase. Use multiple techniques (e.g., cleavage of small test samples followed by LC-MS) to track reaction progress [7].

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References

1. Process for the preparation of n-ethyl-hydroxylamine ... [patents.google.com]
2. Recent development and future perspectives for the ... [pubs.rsc.org]
3. Organic Syntheses Procedure [orgsyn.org]
4. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H ... [pmc.ncbi.nlm.nih.gov]
5. Hydroxamic Acid Derivatives: From Synthetic Strategies to ... [pmc.ncbi.nlm.nih.gov]
6. N- to C-Peptide Synthesis, Arguably the Future for ... [pmc.ncbi.nlm.nih.gov]
7. Challenges and Perspectives in Chemical Synthesis of ... [pmc.ncbi.nlm.nih.gov]

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